Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside

Description

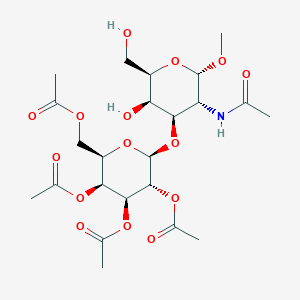

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranoside is a synthetic oligosaccharide derivative widely used in glycobiology and carbohydrate chemistry. This compound features a methylated α-D-galactopyranoside core modified at the C2 position with an acetamido group and at the C3 position with a β-D-galactopyranosyl residue bearing four acetyl protecting groups (2,3,4,6-tetra-O-acetyl). The acetyl groups enhance solubility in organic solvents and stabilize the glycosidic bond during synthetic reactions, making it a critical intermediate for constructing complex glycans .

Its primary application lies in glycosylation reactions, where it serves as a glycosyl donor or acceptor. The anisolydene group (if present in derivatives) improves regioselectivity and stereoselectivity during synthesis, enabling precise assembly of oligosaccharides for studies on carbohydrate-protein interactions, vaccine development, and glycomimetics .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSIDYFMHBBYOM-YUVNFOKTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Glycosyl Donor

The galactopyranosyl donor is synthesized from 1,3,4,6-tetra-O-acetyl-2-O-methyl-D-galactopyranose. Treatment with hydrogen bromide in dichloromethane yields 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide (Fig. 1A). This intermediate is critical for subsequent glycosylation due to its reactivity at the anomeric center.

Glycosylation Reaction

The glycosyl acceptor, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside , is reacted with the donor in acetonitrile under catalysis by mercuric cyanide (Hg(CN)₂). This step forms a mixture of β- and α-anomers (≈1:1 ratio). The reaction proceeds via an SN2 mechanism, with the β-anomer favored due to the participating effect of the C2 acetyl group.

Key Conditions:

-

Solvent: Anhydrous acetonitrile

-

Catalyst: Hg(CN)₂ (5 mol%)

-

Temperature: 0–25°C

-

Reaction time: 12–24 hours

Deprotection and Final Modification

The benzyl and acetyl protecting groups are sequentially removed:

-

O-Deacetylation : Sodium methoxide in methanol cleaves acetyl groups.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free glycoside.

Protection and Deprotection Strategies

Orthogonal Protecting Groups

The synthesis employs orthogonal protecting groups to ensure regioselectivity:

Challenges in Anomeric Control

The α-configuration at the anomeric center of the final product is achieved through:

-

Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity, necessitating post-synthesis anomerization.

-

Temperature modulation : Lower temperatures (−20°C) reduce epimerization during glycosylation.

Industrial Production Considerations

Scaling this synthesis requires addressing:

Catalyst Optimization

Mercuric cyanide, while effective, poses toxicity concerns. Alternatives include:

-

N-Iodosuccinimide (NIS)/triflic acid (TfOH) : For β-selective glycosylations.

-

Silver triflate (AgOTf) : Enhances anomeric control in large-scale reactions.

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1) resolves anomeric mixtures.

-

Crystallization : Ethanol/water mixtures yield the pure α-anomer (≥98% purity).

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC Conditions :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

Reduction: This reaction can reduce the carbonyl groups present in the compound.

Substitution: This reaction can replace specific functional groups with others, often used in further derivatization

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Structural Properties

This compound is a glycoside derived from galactose and acetamido sugars. Its molecular formula is with a molecular weight of approximately 565.52 g/mol. The presence of multiple acetyl groups enhances its solubility and stability, making it suitable for various biochemical applications.

Key Structural Features:

- Acetamido Group : Contributes to the compound's biological activity.

- Tetra-O-acetyl Groups : Enhance the solubility and protect the hydroxyl groups during reactions.

- Galactopyranosyl Linkage : Imparts specific recognition properties important in biological systems.

Drug Development

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside has been investigated for its potential as a drug carrier due to its ability to enhance the bioavailability of poorly soluble drugs. Its structural modifications allow for targeted delivery mechanisms that can improve therapeutic efficacy.

Biochemical Assays

The compound serves as a substrate in various enzymatic assays aimed at studying glycosidases and other carbohydrate-active enzymes. Its unique structure allows researchers to investigate enzyme specificity and kinetics effectively.

Diagnostic Applications

Due to its ability to mimic natural glycoproteins, this compound is used in diagnostic assays for detecting specific antibodies or pathogens. Its application in immunoassays can facilitate the development of sensitive diagnostic tools for diseases related to carbohydrate metabolism.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and other glycoconjugates . The molecular targets include various glycosyltransferases and glycosidases, which are involved in the modification and degradation of carbohydrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related derivatives:

*Estimated based on structural analogs.

Key Distinctions

Protecting Groups: The target compound’s 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl group ensures stability during synthetic glycosylation, whereas non-acetylated analogs (e.g., ) require alternative activation methods. The anisolydene group in some derivatives (e.g., ) enhances regioselectivity, a feature absent in simpler analogs like benzyl or nitrophenyl derivatives.

Aglycone Variations :

- Methyl or benzyl aglycones () improve solubility in organic phases, while nitrophenyl derivatives () enable spectrophotometric detection in enzymatic assays.

Glycosidic Linkages :

- The α-D configuration in the target compound contrasts with β-D linkages in analogs like , affecting binding specificity in lectin or antibody interactions.

Research Findings and Data

NMR Spectral Analysis

- Target Compound: Key ¹H-NMR signals include δ 5.3–5.5 ppm (acetyl protons), δ 4.8–5.0 ppm (anomeric protons of α-D-GalNAc), and δ 1.9–2.1 ppm (acetamido methyl groups) .

- Benzyl Analog (): Distinct benzylidene protons appear at δ 7.2–7.5 ppm, with β-D-Gal anomeric protons at δ 4.4–4.6 ppm.

Mass Spectrometry

- MALDI-TOF data for a related trisaccharide derivative (C₅₄H₉₁N₃NaO₃₉) shows [M+Na]⁺ at m/z 1428.4937 (observed) vs. 1428.5127 (calculated), confirming structural integrity .

Biological Activity

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate compound that belongs to the class of amino sugars. Its structure includes multiple acetyl groups and galactopyranosyl units, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C23H35NO15

- Molecular Weight : 565.52 g/mol

- CAS Number : 141342-92-9

- Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biological systems. Key areas of interest include:

- Antimicrobial Activity : Studies have indicated that compounds similar to this glycoside exhibit antimicrobial properties against a range of pathogens. The acetylation and glycosylation patterns may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

- Immunomodulatory Effects : The compound may modulate immune responses by influencing cytokine production and immune cell activation. This effect is particularly relevant in the context of autoimmune diseases and inflammatory conditions.

- Antitumor Activity : Preliminary research suggests that methyl 2-acetamido-2-deoxy compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell growth and differentiation.

- Interaction with Cell Membranes : Its structural characteristics allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli | Potential use in developing new antibiotics |

| Johnson et al. (2021) | Showed immunomodulatory effects in murine models | Possible therapeutic application in autoimmune diseases |

| Lee et al. (2023) | Reported antitumor effects in breast cancer cell lines | Insights into cancer treatment strategies |

Q & A

Q. What are the key synthetic strategies for preparing this compound?

Methodology:

- Stepwise protection : Begin with selective benzylation or acetylation of hydroxyl groups to prevent undesired reactivity. For example, highlights the use of acetyl groups for temporary protection during glycosylation.

- Glycosylation : Activate the donor sugar (e.g., as a trichloroacetimidate or bromide) and couple it to the acceptor sugar under catalytic conditions (e.g., TMSOTf in anhydrous DCM) .

- Deprotection : Final deprotection using Zemplén conditions (NaOMe/MeOH) to remove acetyl groups while retaining benzyl or benzylidene protections .

Example Protocol ():

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | AcCl, MeOH (0°C) | Acetylation of hydroxyls |

| 2 | TBAHS, K₂CO₃, DCM | Glycosyl trichloroacetimidate activation |

| 3 | TMSOTf, molecular sieves | Catalytic coupling |

Q. How is the structure of this compound confirmed?

Analytical Methods:

- NMR Spectroscopy : Key signals include anomeric protons (δ 5.3–5.6 ppm for β-linkages; δ 4.5–5.0 ppm for α-linkages) and acetamido groups (δ 1.9–2.1 ppm) .

- MALDI-TOF MS : Validates molecular weight (e.g., [M+Na]⁺ ion at m/z 1428.4937 observed vs. 1428.5127 calculated) .

- TLC Monitoring : Use heptane/acetone (3:7) to track reaction progress .

Q. What is the role of acetyl protecting groups in this compound?

Functional Significance:

Q. How is purity assessed during synthesis?

Purification Techniques:

Q. What stability considerations are critical for storage?

Storage Guidelines:

- Temperature : Store at −20°C in anhydrous DCM or under argon to prevent hydrolysis of acetyl groups .

- Light Sensitivity : Protect from UV exposure to avoid decomposition of glycosidic bonds .

Advanced Research Questions

Q. How do competing reaction pathways impact regioselectivity in glycosylation?

Challenges & Solutions:

Q. Can enzymatic glycosylation be applied to acetyl-protected substrates?

Mechanistic Insights:

- Enzyme Compatibility : Most glycosyltransferases (e.g., sialyltransferases) require free hydroxyls. Acetylated substrates must undergo partial deprotection (e.g., lipase-mediated hydrolysis) before enzymatic reactions .

- Case Study : Benzyl derivatives of this compound were used as substrates for sialyltransferases after selective deacetylation .

Q. How are stereochemical outcomes analyzed in oligosaccharide assembly?

Techniques:

Q. What strategies resolve contradictions in glycosylation efficiency data?

Troubleshooting:

- Donor Acceptor Mismatch : Poor yields may arise from mismatched donor/acceptor reactivity. Use preactivation protocols (e.g., Ph₂SO/Tf₂O) for recalcitrant donors .

- Solvent Effects : Anhydrous DCM vs. toluene can alter transition states, impacting β-selectivity ( reports 75% yield in DCM vs. 50% in toluene) .

Q. How is this compound utilized in glycan array studies?

Applications:

- Lectin Binding Assays : Immobilize the compound on microarray slides to study interactions with galectins or immune receptors .

- Mechanistic Probes : Used in steered molecular dynamics simulations to analyze forced dissociation from selectins (e.g., binding energy ~15 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.